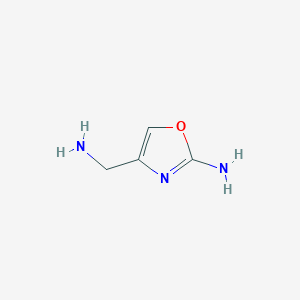
1-Amino-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. It is characterized by the presence of an amino group at the first position and an aldehyde group at the second position of the pyrrole ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-1H-pyrrole-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of pyrrole with formamide under acidic conditions, followed by oxidation to introduce the aldehyde group. Another method includes the reaction of pyrrole with an appropriate amine and subsequent formylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, controlled oxidation, and purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: 1-Amino-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Amino-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Amino-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The amino and aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in the design of bioactive compounds and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxaldehyde: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
1-Amino-1H-pyrrole-3-carbaldehyde: Has the aldehyde group at the third position, leading to different reactivity and applications.
1-Amino-2H-pyrrole-2-carbaldehyde:
Uniqueness: 1-Amino-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
874112-78-4 |
|---|---|
Molekularformel |
C5H6N2O |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
1-aminopyrrole-2-carbaldehyde |
InChI |
InChI=1S/C5H6N2O/c6-7-3-1-2-5(7)4-8/h1-4H,6H2 |
InChI-Schlüssel |
UPQQOGZJLNUIQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=C1)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)





![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)


